molecular formula C15H24O2Si B12966729 3-((tert-Butyldimethylsilyl)oxy)-3-phenylpropanal

3-((tert-Butyldimethylsilyl)oxy)-3-phenylpropanal

Cat. No.: B12966729
M. Wt: 264.43 g/mol
InChI Key: NPDZMJZFCWNCRR-UHFFFAOYSA-N
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Description

3-((tert-Butyldimethylsilyl)oxy)-3-phenylpropanal is an organic compound with the molecular formula C14H22O2Si. It is a derivative of propanal where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group, and a phenyl group is attached to the third carbon. This compound is often used in organic synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-3-phenylpropanal typically involves the protection of the hydroxyl group of 3-phenylpropanal with a tert-butyldimethylsilyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dichloromethane. The reaction conditions often include room temperature and a reaction time of several hours to ensure complete protection of the hydroxyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The reaction mixture is continuously fed into the reactor, and the product is collected at the outlet, allowing for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butyldimethylsilyl)oxy)-3-phenylpropanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 3-((tert-Butyldimethylsilyl)oxy)-3-phenylpropanoic acid.

    Reduction: 3-((tert-Butyldimethylsilyl)oxy)-3-phenylpropanol.

    Substitution: 3-phenylpropanal after deprotection.

Scientific Research Applications

3-((tert-Butyldimethylsilyl)oxy)-3-phenylpropanal is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-3-phenylpropanal primarily involves its role as a protecting group in organic synthesis. The tert-butyldimethylsilyl group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic transformations. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the hydroxyl group at a desired stage in the synthesis .

Comparison with Similar Compounds

Similar Compounds

    3-((tert-Butyldimethylsilyl)oxy)-propanol: Similar in structure but lacks the phenyl group.

    (tert-Butyldimethylsilyloxy)acetaldehyde: Similar protecting group but different carbon backbone.

    3-((tert-Butyldimethylsilyl)oxy)-3-phenylpropanoic acid: Oxidized form of the compound.

Uniqueness

3-((tert-Butyldimethylsilyl)oxy)-3-phenylpropanal is unique due to the presence of both the phenyl group and the tert-butyldimethylsilyl-protected hydroxyl group. This combination provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis .

Biological Activity

3-((tert-Butyldimethylsilyl)oxy)-3-phenylpropanal is a synthetic organic compound that serves as an important intermediate in organic synthesis. Its biological activity, particularly in medicinal chemistry and pharmacology, is of significant interest due to its potential applications in drug development and therapeutic interventions.

The compound has the following chemical structure and properties:

  • Chemical Formula : C13H18O2Si
  • Molecular Weight : 234.36 g/mol
  • CAS Number : 13468481

The presence of the tert-butyldimethylsilyl (TBDMS) group enhances the stability and solubility of the compound, making it a useful intermediate in various chemical reactions.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, related compounds and their mechanisms provide insight into potential activities:

  • Anticancer Activity : Studies have shown that compounds with similar structural features exhibit anticancer properties, particularly through mechanisms involving apoptosis and cell cycle arrest. For instance, benzaldehyde derivatives have been reported to inhibit cancer cell proliferation by inducing oxidative stress and apoptosis .
  • Antifungal Properties : Benzaldehyde derivatives have demonstrated antifungal activity by disrupting cellular antioxidation systems in pathogenic fungi. This disruption can effectively control fungal infections, highlighting a potential application for this compound in antifungal therapy .
  • Enzyme Inhibition : Compounds similar to this compound have been studied as inhibitors of various enzymes, including xanthine oxidase (XO). Inhibition of XO can lead to reduced oxidative stress and inflammation, which are critical in conditions such as gout and cardiovascular diseases .

Anticancer Activity

A study investigated the effects of benzaldehyde derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through mechanisms involving apoptosis. The study concluded that structural modifications could enhance their anticancer potential, suggesting that this compound might exhibit similar effects due to its structural similarities .

Antifungal Activity

Research focused on the antifungal properties of redox-active benzaldehydes revealed their ability to target cellular antioxidation systems in fungi. This study highlighted that compounds disrupting these systems could serve as effective antifungal agents, suggesting a pathway for exploring the antifungal potential of this compound .

Research Findings

Study Focus Findings Implications
Anticancer ActivityInduced apoptosis in cancer cell linesPotential for development as an anticancer agent
Antifungal PropertiesDisrupted antioxidation systems in pathogenic fungiPossible use in antifungal therapies
Enzyme InhibitionInhibited xanthine oxidase leading to reduced oxidative stressTherapeutic applications in gout and cardiovascular diseases

Properties

Molecular Formula

C15H24O2Si

Molecular Weight

264.43 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanal

InChI

InChI=1S/C15H24O2Si/c1-15(2,3)18(4,5)17-14(11-12-16)13-9-7-6-8-10-13/h6-10,12,14H,11H2,1-5H3

InChI Key

NPDZMJZFCWNCRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CC=O)C1=CC=CC=C1

Origin of Product

United States

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